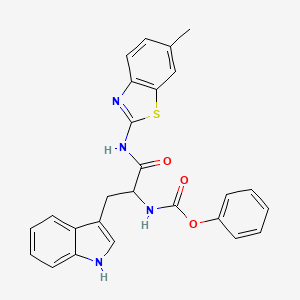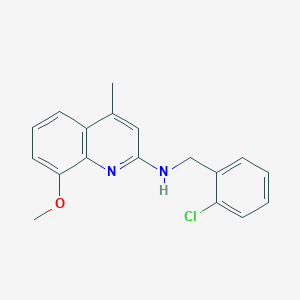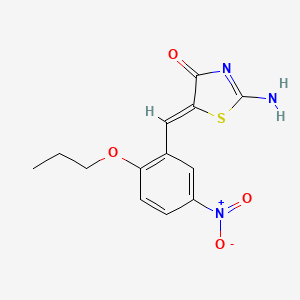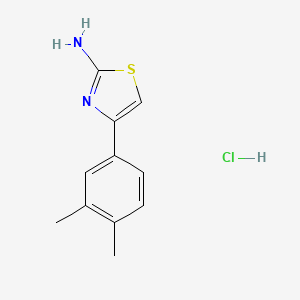![molecular formula C24H26O4 B5025580 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5025580.png)
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene, also known as AMPE-NAP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a naphthalene derivative that has been synthesized through a specific method, and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway. This pathway is responsible for regulating the expression of antioxidant and detoxification genes, and is known to play a key role in protecting cells against oxidative stress. By activating this pathway, this compound may be able to protect neurons against damage caused by oxidative stress.
Biochemical and Physiological Effects:
In addition to its neuroprotective properties, this compound has also been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to increase the expression of genes involved in energy metabolism, suggesting that it may have potential as a treatment for metabolic disorders. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene in lab experiments is its specificity. Because it has a well-defined mechanism of action and targets specific pathways, it can be used to study the effects of oxidative stress and neurodegeneration in a controlled manner. Additionally, this compound has been shown to be stable and non-toxic, which makes it a safe and reliable compound for use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it has only been tested in animal models, and its effects in humans are not yet fully understood. Additionally, the optimal dosage and administration of this compound for different applications is not yet known, which makes it difficult to design experiments that accurately reflect its potential therapeutic benefits.
Orientations Futures
Despite these limitations, there are many potential future directions for research on 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene. One area of research that is currently being explored is the use of this compound in the treatment of neurodegenerative diseases. Additionally, there is ongoing research into the potential use of this compound in the treatment of metabolic disorders and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound shows great promise as a compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene can be synthesized through a multi-step procedure that involves the reaction of 4-allyl-2-methoxyphenol with 2-bromoethyl ether, followed by the reaction of the resulting product with 2-(2-bromoethoxy)ethanol. The final step involves the reaction of the resulting product with naphthalene-1,8-diol. This synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where this compound has been shown to have neuroprotective properties. Specifically, this compound has been shown to protect neurons against oxidative stress, which is a common cause of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders.
Propriétés
IUPAC Name |
1-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O4/c1-3-7-19-12-13-23(24(18-19)25-2)28-17-15-26-14-16-27-22-11-6-9-20-8-4-5-10-21(20)22/h3-6,8-13,18H,1,7,14-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPELWWRLYGPDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5025521.png)

![N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5025564.png)



![3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B5025577.png)
![4-({4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodophenoxy}methyl)benzoic acid](/img/structure/B5025587.png)
